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molecular formula C26H31NO4 B1243993 1-[3-(4-Octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid CAS No. 741605-76-5

1-[3-(4-Octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid

Cat. No. B1243993
M. Wt: 421.5 g/mol
InChI Key: QGRRJJFZKZREIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608633B2

Procedure details

0.222 g (0.465 mmol) tert-butyl-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylate is dissolved in 60 ml absolute dichloromethane and mixed with 3.98 g (34.9 mmol) trifluoroacetic acid. Having stirred at room temperature for 4 hours, concentration to dryness is carried out on the rotary evaporator. Two admixtures with hexane and respective concentration to dryness on the rotary evaporator leave as a crude product a brownish solid which is purified on an RP-HPLC column by means of chromatography (stationary phase: cromasil, mobile phase acetonitrile/water 80:20) and yields the product as a white solid.
Name
tert-butyl-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylate
Quantity
0.222 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[N:13]([CH2:17][C:18](=[O:35])[CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])=[CH:23][CH:22]=1)[CH:12]=[CH:11]2)=[O:7])(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH2:27]([C:24]1[CH:23]=[CH:22][C:21]([O:20][CH2:19][C:18](=[O:35])[CH2:17][N:13]2[C:14]3[C:10](=[CH:9][C:8]([C:6]([OH:7])=[O:5])=[CH:16][CH:15]=3)[CH:11]=[CH:12]2)=[CH:26][CH:25]=1)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]

Inputs

Step One
Name
tert-butyl-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylate
Quantity
0.222 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1C=C2C=CN(C2=CC1)CC(COC1=CC=C(C=C1)CCCCCCCC)=O
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.98 g
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Having stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentration to dryness
CUSTOM
Type
CUSTOM
Details
is carried out on the rotary evaporator
CONCENTRATION
Type
CONCENTRATION
Details
Two admixtures with hexane and respective concentration to dryness
CUSTOM
Type
CUSTOM
Details
on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
leave as a crude product a brownish solid which
CUSTOM
Type
CUSTOM
Details
is purified on an RP-HPLC column by means of chromatography (stationary phase: cromasil, mobile phase acetonitrile/water 80:20)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=C(OCC(CN2C=CC3=CC(=CC=C23)C(=O)O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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